4-Chloro-8-nitroquinazoline
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 4-Chloro-8-nitroquinazoline involves multiple steps, including cyclization, nitrification, and chlorination. One method described the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline from 4-methoxyaniline, showcasing a typical approach to synthesizing chloro-nitroquinazoline derivatives. This method emphasizes simplicity in operation, mild reaction conditions, and suitability for large-scale production, achieving an 85% yield (Zhao, Lei, & Guo, 2017).
Molecular Structure Analysis
The crystal structures of quinazoline derivatives, including those with substitutions similar to 4-Chloro-8-nitroquinazoline, reveal insights into the hydrogen bonding and molecular interactions typical of this class of compounds. Studies on isoquinoline and chloro-nitrobenzoic acid co-crystals demonstrate short hydrogen bonds between carboxy O atoms and base N atoms, indicating the importance of these interactions in stabilizing the crystal structure (Gotoh & Ishida, 2015).
Chemical Reactions and Properties
4-Chloro-8-nitroquinazoline's reactivity is influenced by its functional groups. The presence of a nitro group can lead to the formation of DNA adducts through the generation of reactive oxygen species (ROS), as demonstrated by 4-nitroquinoline 1-oxide's ability to produce oxidative DNA damage (Arima et al., 2006). These properties underscore the compound's potential for studying oxidative stress and DNA damage mechanisms.
Physical Properties Analysis
While specific studies on 4-Chloro-8-nitroquinazoline's physical properties are scarce, related quinazoline derivatives exhibit characteristics such as molecular geometries optimized through density functional theory, providing insights into their stability, electronic structure, and potential for interactions with other molecules (Murugavel et al., 2017).
Chemical Properties Analysis
The chemical properties of 4-Chloro-8-nitroquinazoline can be inferred from studies on similar compounds, which show how the nitro and chloro substituents affect reactivity and interactions with biological molecules. For example, nitroquinoline derivatives have been investigated for their potential to inhibit EGFR signaling, highlighting the significance of the nitro group in biological activity (Jin et al., 2005).
Scientific Research Applications
Antitumor Activity : 5-substituted-4-hydroxy-8-nitroquinazolines, derived from 4-Chloro-8-nitroquinazoline, show promising antitumor activity. Specifically, compounds like 5-(4-methoxy)anilino-4-hydroxy-8-nitroquinazoline exhibit potent dual EGFR/ErbB-2 inhibitory effects, making them potential candidates for cancer treatment (Jin et al., 2005).
Metabolic Activation and Cytotoxicity : The metabolic activation of 4-nitroquinoline N-oxide, a compound related to 4-Chloro-8-nitroquinazoline, leads to the production of reactive oxygen species. These intermediates stimulate oxygen consumption in mammalian cells, contributing to their cytotoxicity, which is relevant in understanding certain drug interactions and effects (Biaglow et al., 1977).
Antimicrobial and Antiviral Properties : Novel chloroquinolinyl-1H-pyrazoles, which can be derived from 4-Chloro-8-nitroquinazoline, exhibit a range of biological activities including antimalarial, anti-SARS-CoV-2, antibacterial, and cytotoxic properties. This indicates potential pharmaceutical applications (Zapol’skii et al., 2022).
Electrophilic Aromatic Nitration and Biological Potency : The nitration of 4-hydroxyquinazoline, which is structurally related to 4-Chloro-8-nitroquinazoline, suggests that substitution at specific positions can influence its biological activities. This is important in designing new molecules for various therapeutic applications (Makhloufi et al., 2018).
Solid-Phase Synthesis Applications : The compound is used in the solid-phase synthesis of other complex molecules, demonstrating its utility in synthetic chemistry (Zhang et al., 2008).
Antileishmanial Activities : Derivatives of 4-Arylamino-6-nitroquinazoline show significant antileishmanial activities, offering potential new treatments for diseases like leishmaniasis (Saad et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-chloro-8-nitroquinazoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2/c9-8-5-2-1-3-6(12(13)14)7(5)10-4-11-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNIKQCKETYIRTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30466514 | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-8-nitroquinazoline | |
CAS RN |
19815-18-0 | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19815-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-8-nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30466514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-8-nitroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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